molecular formula C6H6F2N4S B6188276 5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole CAS No. 2639453-40-8

5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B6188276
CAS No.: 2639453-40-8
M. Wt: 204.2
InChI Key:
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Description

5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of an azidomethyl group and a difluoroethyl group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azidomethyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro group under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The azidomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The azidomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 5-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole include other thiazole derivatives with different substituents. For example:

    5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole: This compound has a chloromethyl group instead of an azidomethyl group, which can lead to different reactivity and biological activity.

    5-(bromomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole: Similar to the chloromethyl derivative, but with a bromomethyl group, which can also affect its chemical and biological properties.

    5-(hydroxymethyl)-2-(1,1-difluoroethyl)-1,3-thiazole: This compound has a hydroxymethyl group, which can participate in different types of chemical reactions compared to the azidomethyl group.

The uniqueness of this compound lies in its azidomethyl group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

2639453-40-8

Molecular Formula

C6H6F2N4S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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